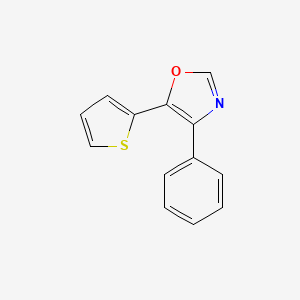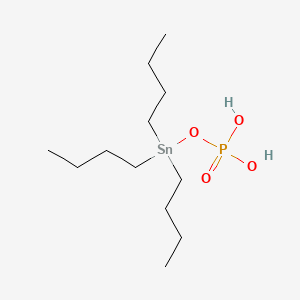
Stannane, tributyl(phosphonooxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, tributyl(phosphonooxy)- is an organotin compound that features a tin atom bonded to three butyl groups and one phosphonooxy group Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and as catalysts
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, tributyl(phosphonooxy)- can be synthesized through the reaction of tributyltin hydride with phosphoric acid derivatives under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of stannane, tributyl(phosphonooxy)- involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent quality and efficiency. The industrial process also incorporates purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl(phosphonooxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other derivatives.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with stannane, tributyl(phosphonooxy)- include halides, Grignard reagents, and other organometallic compounds. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from reactions involving stannane, tributyl(phosphonooxy)- include substituted stannanes, tin oxides, and various organotin compounds. These products are valuable intermediates in organic synthesis and have applications in materials science and catalysis.
Scientific Research Applications
Stannane, tributyl(phosphonooxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst in various transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Stannane, tributyl(phosphonooxy)- is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of stannane, tributyl(phosphonooxy)- involves its ability to donate or accept electrons in chemical reactions. This property makes it an effective reducing agent and catalyst in various transformations. The compound can interact with molecular targets such as halides and unsaturated compounds, facilitating their conversion to desired products through radical mechanisms.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: A widely used organotin compound known for its radical reducing properties.
Tributyltin chloride: Another organotin compound used in organic synthesis and as a precursor to other tin-based reagents.
Triphenyltin hydride: Similar to tributyltin hydride but with phenyl groups instead of butyl groups, offering different reactivity and applications.
Uniqueness
Stannane, tributyl(phosphonooxy)- is unique due to the presence of the phosphonooxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in specific synthetic applications where other organotin compounds may not be as effective.
Properties
CAS No. |
28089-34-1 |
|---|---|
Molecular Formula |
C12H29O4PSn |
Molecular Weight |
387.04 g/mol |
IUPAC Name |
tributylstannyl dihydrogen phosphate |
InChI |
InChI=1S/3C4H9.H3O4P.Sn/c3*1-3-4-2;1-5(2,3)4;/h3*1,3-4H2,2H3;(H3,1,2,3,4);/q;;;;+1/p-1 |
InChI Key |
ZKOFYLMAAJNSIT-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


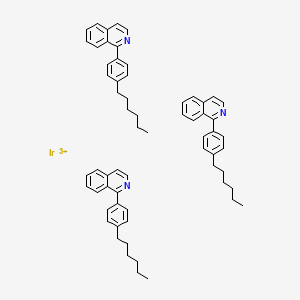
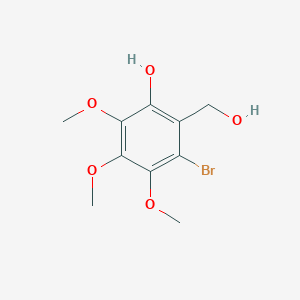
![3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640498.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12640512.png)
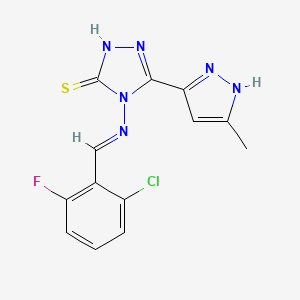
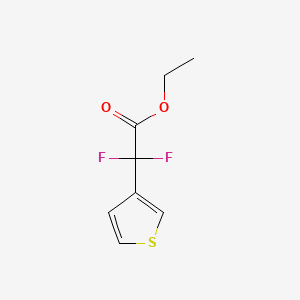
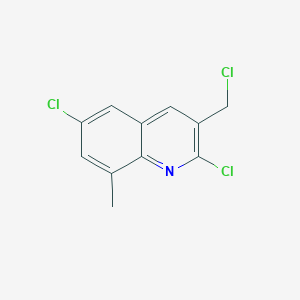
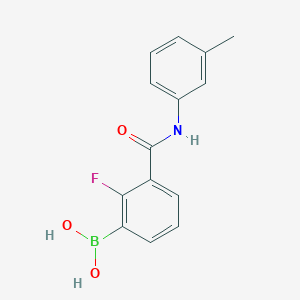
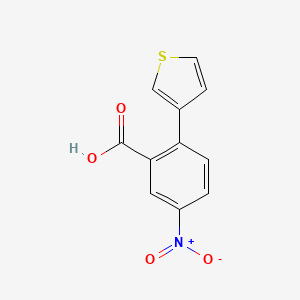
![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
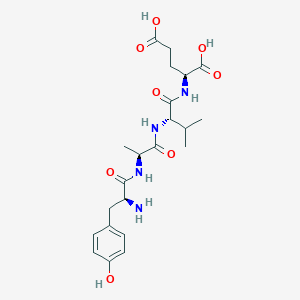
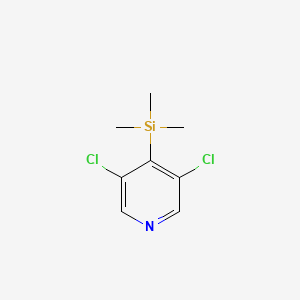
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)
